molecular formula C14H8Cl2N2O2 B11506781 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B11506781
M. Wt: 307.1 g/mol
InChI Key: MRKQQOBCZIBUNK-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dichlorobenzohydrazide with salicylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichlorophenylacetic acid
  • 2,4-Dichlorophenylthiourea

Uniqueness

Compared to these similar compounds, 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the dichlorophenyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

2-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-18-14(20-13)10-3-1-2-4-12(10)19/h1-7,19H

InChI Key

MRKQQOBCZIBUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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